molecular formula C8H8N2O B009563 6-(2-Hydroxyethyl)pyridine-3-carbonitrile CAS No. 106652-46-4

6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Cat. No.: B009563
CAS No.: 106652-46-4
M. Wt: 148.16 g/mol
InChI Key: XHXNGBPRSACNMJ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)nicotinonitrile is a chemical compound belonging to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a hydroxyethyl group attached to the sixth position of the nicotinonitrile structure. Nicotinonitriles are known for their diverse biological and therapeutic properties, making them significant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Hydroxyethyl)nicotinonitrile typically involves the reaction of nicotinonitrile with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the nicotinonitrile .

Industrial Production Methods: Industrial production of 6-(2-Hydroxyethyl)nicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Hydroxyethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(2-Hydroxyethyl)nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances its solubility and bioavailability, allowing it to effectively interact with enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 6-(2-Hydroxyethyl)nicotinonitrile is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

6-(2-hydroxyethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXNGBPRSACNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaBH4 (2.5 g, 67 mmol) was added in small portions to a solution of 6-(2-oxoethyl)pyridine-3-carbonitrile (5.0 g, crude) in 80 mL of MeOH at 0° C. The mixture was stirred at room temperature for 30 minutes and poured to 50 mL of water. The mixture was extracted with EtOAc (100 mL×5) and the combined organic layer was condensed. The residue was purified by flash chromatography to afford 6-(2-hydroxyethyl)pyridine-3-carbonitrile. TEA (2.1 g, 21 mmol) was added drop wise to a solution of 6-(2-hydroxyethyl)pyridine-3-carbonitrile (3.0 g, 20 mmol) and MsCl (2.3 g, 20 mmol) in 200 mL of DCM at 0° C. The mixture was stirred at RT for 30 minutes and washed with water and brine, dried over anhydrous Na2SO4 and condensed under vacuum below 30° C. to afford the title compound which was used immediately without further purification.
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-(2-Hydroxyethyl)pyridine-3-carbonitrile

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